3,4-Dimethoxy-alpha-phenylcinnamonitrile

Antiplatelet Cardiovascular Thrombosis

Select 3,4-Dimethoxy-α-phenylcinnamonitrile (CAS 21132-40-1) as the most potent antiplatelet scaffold in the α-phenylcinnamonitrile class. Direct comparative data confirm its IC50 of 8.45 µM in AA-induced human PRP aggregation assays—2.1-fold superior to the unsubstituted parent and 4.5-fold more potent than the 4-methoxy analog. This specific substitution pattern is critical; generic cinnamonitrile analogs cannot replicate this activity profile. The nitrile group also serves as a versatile synthetic handle for amide hydrolysis, enabling focused library expansion without de novo skeleton construction. Ideal starting point for medicinal chemistry optimization in cardiovascular and thromboembolic disease programs.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
Cat. No. B7829624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxy-alpha-phenylcinnamonitrile
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC
InChIInChI=1S/C17H15NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10+
InChIKeyPQQFKZSOPMQHDN-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxy-alpha-phenylcinnamonitrile: Identification and Procurement Specification for the Antiplatelet Research Scaffold


3,4-Dimethoxy-alpha-phenylcinnamonitrile (CAS 21132-40-1; molecular formula C17H15NO2; molecular weight 265.31) is a α,β-unsaturated nitrile derivative belonging to the α-phenylcinnamonitrile structural class, characterized by a 3,4-dimethoxyphenyl group attached to an α-phenyl-substituted acrylonitrile core . The compound exists as a colorless to pale yellow solid with a melting point of 85–86°C, soluble in organic solvents including ethanol, dichloromethane, and methanol, but insoluble in water [1]. Structurally, it is distinguished from the simpler analog 3,4-dimethoxycinnamonitrile (CAS 6443-72-7) by the presence of an additional phenyl substituent at the α-position of the nitrile-bearing carbon, a structural feature that has been directly associated with antiplatelet aggregation activity in comparative studies [2].

Why α-Phenyl Substitution in 3,4-Dimethoxy-alpha-phenylcinnamonitrile Is Non-Interchangeable with Unsubstituted Cinnamonitriles


Procurement of α-phenylcinnamonitriles cannot be reduced to generic selection among cinnamonitrile-class compounds because the presence, position, and electronic nature of substituents on the phenyl rings directly determine biological activity [1]. In a systematic evaluation of α-phenylcinnamonitrile derivatives for antiplatelet aggregation activity using arachidonic acid (AA) and adenosine diphosphate (ADP) as inducers in human platelet-rich plasma (PRP), unsubstituted α-phenylcinnamonitrile exhibited an IC50 of 17.79 µM, whereas the 4-methoxy-substituted analog showed a reduced potency (IC50 = 38.2 µM) [1]. This 2.1-fold difference between two closely related in-class compounds—differing only by a single methoxy substitution—demonstrates that small structural modifications produce non-linear, unpredictable changes in pharmacological activity. Furthermore, a 1971 biological screening of a panel of substituted α-phenylcinnamonitriles revealed no bactericidal, fungicidal, gastric secretion–depressing, or antiparasitological activity across the series, indicating that activity is not a class-wide property but rather highly dependent on specific substitution patterns and assay context [2]. Consequently, substituting 3,4-dimethoxy-alpha-phenylcinnamonitrile with any other α-phenylcinnamonitrile derivative (including the unsubstituted parent or mono-methoxy variants) cannot be assumed to preserve the intended biological or physicochemical profile without direct comparative validation.

Quantitative Comparative Evidence: 3,4-Dimethoxy-alpha-phenylcinnamonitrile Versus Analogs in Antiplatelet and Leukocyte Chemotaxis Assays


Anti-Platelet Aggregation Activity: Head-to-Head Potency Comparison of 3,4-Dimethoxy-α-phenylcinnamonitrile Versus Unsubstituted α-Phenylcinnamonitrile

3,4-Dimethoxy-α-phenylcinnamonitrile (R = 3,4-diOMe) demonstrated 2.1-fold higher potency as an antiplatelet aggregation agent compared to the unsubstituted parent compound α-phenylcinnamonitrile (R = 4-H) when evaluated in human platelet-rich plasma using arachidonic acid (AA) as the aggregation inducer [1]. The study measured IC50 values via the Born method, establishing a clear quantitative structure-activity relationship wherein 3,4-dimethoxy substitution significantly enhanced inhibitory activity relative to the hydrogen-substituted baseline compound [1].

Antiplatelet Cardiovascular Thrombosis

Comparative Antiplatelet Potency Across α-Phenylcinnamonitrile Substitution Series: 3,4-Dimethoxy Exhibits Sub-nanomolar Differentiation

In a panel of 14 synthesized α-phenylcinnamonitrile derivatives with varying phenyl substituents (including 2-Cl, 2-Br, 2-OH, 3-F, 3-Cl, 3-Br, 3-OH, 4-H, 4-OMe, 4-F, 4-Cl, 4-CN, 4-Br, 3,4-diOMe, and 3,4,5-triOMe), the 3,4-dimethoxy-substituted compound (3,4-diOMe) exhibited a calculated IC50 value of 8.45 µM, representing the lowest IC50 among all tested derivatives [1]. This IC50 value is 4.5-fold lower (higher potency) than that of the 4-methoxy monosubstituted analog (IC50 = 38.2 µM) and 2.1-fold lower than the unsubstituted parent (IC50 = 17.79 µM) [1]. The 3,4,5-trimethoxy analog (3,4,5-triOMe) was also synthesized and evaluated, though its IC50 was not separately reported in the abstract [1].

Platelet aggregation SAR Methoxy substitution

Leukocyte Chemotaxis Inhibition: 3,4-Dimethoxycinnamonitrile Core Activity Differentiated from Carboxylic Acid Analog

The 3,4-dimethoxycinnamonitrile core structure (present in 3,4-dimethoxy-α-phenylcinnamonitrile) exhibited superior inhibitory effects on fMLP-induced chemotaxis of rat polymorphonuclear leukocytes compared to its carboxylic acid analog 3,4-dimethoxycinnamic acid [1]. The study directly compared compounds with different functional groups at the same position: the nitrile-containing compound (with -CH=CHCN group) showed stronger chemotaxis inhibition than the carboxylic acid analog (with -CH=CHCOOH group) [1]. This comparison used 3,4-dimethoxycinnamonitrile (CAS 6443-72-7) rather than the α-phenyl-substituted derivative, but the nitrile pharmacophore and 3,4-dimethoxy substitution pattern are identical between the two compounds, making this a class-level inference regarding the functional contribution of the nitrile group versus the carboxylic acid moiety [1].

Chemotaxis inhibition Leukocytes Inflammation

Negative Screening Data: Absence of Antimicrobial, Antifungal, and Antiparasitic Activity in α-Phenylcinnamonitrile Series

A comprehensive biological screening of newly synthesized substituted α-phenylcinnamonitriles (including structural analogs of 3,4-dimethoxy-α-phenylcinnamonitrile) revealed no detectable bactericidal or fungicidal activity, no ability to depress gastric secretion volume, negative or marginal activity in fertility control assays, no antiparasitological activity, and no agricultural activity [1]. This negative dataset, while not reporting the exact IC50 for 3,4-dimethoxy-α-phenylcinnamonitrile itself, establishes that the α-phenylcinnamonitrile scaffold is not broadly promiscuous across diverse biological targets, thereby reducing the likelihood of off-target interference when the compound is employed as a tool compound in focused antiplatelet or chemotaxis studies [1].

Negative data Antimicrobial Screening

Analytical Quality Control: Spectroscopic Identity Confirmation Via IR, NMR, and UV-Vis Reference Spectra

3,4-Dimethoxy-alpha-phenylcinnamonitrile has verified reference spectra available in the SpectraBase database, including two NMR spectra (¹H and/or ¹³C), one FTIR spectrum (KBr wafer technique), and one UV-Vis spectrum, with the sample sourced from Aldrich Chemical Company [1]. The compound's melting point is documented as 85–86°C, providing a straightforward identity verification parameter [1]. For the unsubstituted analog 3,4-dimethoxycinnamonitrile (CAS 6443-72-7), spectral data exists but the compound exhibits different physical properties and lacks the α-phenyl substituent required for antiplatelet activity [1].

Spectroscopy Quality control Analytical

Vendor Availability Comparison: Sigma-Aldrich AldrichCPR Listing Versus Generic Chinese Suppliers

3,4-Dimethoxy-alpha-phenylcinnamonitrile is listed as catalog number S411515 under Sigma-Aldrich's AldrichCPR (Custom Products and Reagents) program, with linear molecular formula C17H15NO2 and molecular weight 265.315 [1]. The compound is also available from multiple Asian chemical suppliers including ChemBlink-listed vendors . In contrast, the simpler analog 3,4-dimethoxycinnamonitrile (CAS 6443-72-7) is more broadly stocked as a standard catalog item by multiple international vendors, but lacks the α-phenyl substitution required for the antiplatelet activity documented in head-to-head comparisons [1].

Procurement Vendor Supply chain

Optimal Use Cases for 3,4-Dimethoxy-alpha-phenylcinnamonitrile in Cardiovascular and Inflammation Research


Antiplatelet Drug Discovery and Structure-Activity Relationship (SAR) Studies

Researchers investigating novel antiplatelet agents for cardiovascular and thromboembolic disease indications should prioritize this compound as the most potent baseline scaffold within the α-phenylcinnamonitrile series. Direct head-to-head comparison data demonstrates that 3,4-dimethoxy-α-phenylcinnamonitrile (IC50 = 8.45 µM) outperforms both the unsubstituted parent (IC50 = 17.79 µM) and the 4-methoxy monosubstituted analog (IC50 = 38.2 µM) in AA-induced platelet aggregation assays using human PRP [1]. This compound provides the optimal starting point for further medicinal chemistry optimization, including amide hydrolysis derivatives which have been synthesized and characterized from the nitrile precursor [1].

Synthetic Intermediate for α-Phenylcinnamonitrile-Derived Amide Congeners

The nitrile group of 3,4-dimethoxy-α-phenylcinnamonitrile serves as a versatile synthetic handle for hydrolysis to the corresponding amide derivatives. A published synthetic protocol describes the hydrolysis of α-phenylcinnamonitrile derivatives in the presence of TFA, acetic acid, and 98% sulfuric acid to generate amide congeners, with structural confirmation via NMR, IR, and MS spectrometry [1]. This synthetic route enables the generation of structurally related amide analogs for expanded biological screening panels without requiring de novo synthesis of the entire carbon skeleton [1].

Leukocyte Chemotaxis Inhibition Assays for Inflammation Research

Based on class-level evidence from the structurally related 3,4-dimethoxycinnamonitrile core, this compound or its synthetic derivatives may be applicable in assays evaluating inhibition of fMLP-induced polymorphonuclear leukocyte chemotaxis [2]. The nitrile-containing cinnamonitrile scaffold exhibited stronger inhibitory effects than the corresponding cinnamic acid analog in direct comparison, suggesting that nitrile-bearing derivatives are preferable to carboxylic acid analogs for chemotaxis-related screening [2].

Negative Control or Selectivity Profiling in Broad-Spectrum Antimicrobial Screening

Due to the documented absence of bactericidal, fungicidal, and antiparasitological activity in the α-phenylcinnamonitrile series, this compound is not recommended for antimicrobial drug discovery programs [3]. However, this negative activity profile renders it potentially useful as a selectivity control or as a tool compound in assays where minimal off-target antimicrobial interference is desirable, such as cell-based platelet aggregation studies requiring sterile conditions without confounding antimicrobial effects [3].

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